1-[[5-(Trifluoromethyl)pyridin-2-yl]amino]propan-2-ol
Overview
Description
1-[[5-(Trifluoromethyl)pyridin-2-yl]amino]propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an amino group and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[5-(Trifluoromethyl)pyridin-2-yl]amino]propan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-(trifluoromethyl)-2-pyridinamine with 2-propanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[[5-(Trifluoromethyl)pyridin-2-yl]amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
1-[[5-(Trifluoromethyl)pyridin-2-yl]amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[[5-(Trifluoromethyl)pyridin-2-yl]amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethylated compound used as an anti-inflammatory drug.
Trifluoromethylated Pyridines: A class of compounds with similar structural features and applications.
Uniqueness
1-[[5-(Trifluoromethyl)pyridin-2-yl]amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c1-6(15)4-13-8-3-2-7(5-14-8)9(10,11)12/h2-3,5-6,15H,4H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSNLUBEQDZKHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=C(C=C1)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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